molecular formula C22H17N3O3 B14943734 2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile

2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile

Cat. No.: B14943734
M. Wt: 371.4 g/mol
InChI Key: SLNKRQWZOPBABY-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile is a complex organic compound with a unique structure that includes a benzofuran core, dimethylamino group, methoxyphenyl group, and dicarbonitrile functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile typically involves multiple steps, including the formation of the benzofuran core, introduction of the dimethylamino group, and attachment of the methoxyphenyl and dicarbonitrile groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-hydroxyphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile: Similar structure but with a hydroxy group instead of a methoxy group.

    2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-chlorophenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The uniqueness of 2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

2-[(E)-2-(dimethylamino)ethenyl]-3-(4-methoxybenzoyl)-1-benzofuran-5,6-dicarbonitrile

InChI

InChI=1S/C22H17N3O3/c1-25(2)9-8-19-21(22(26)14-4-6-17(27-3)7-5-14)18-10-15(12-23)16(13-24)11-20(18)28-19/h4-11H,1-3H3/b9-8+

InChI Key

SLNKRQWZOPBABY-CMDGGOBGSA-N

Isomeric SMILES

CN(C)/C=C/C1=C(C2=C(O1)C=C(C(=C2)C#N)C#N)C(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CN(C)C=CC1=C(C2=C(O1)C=C(C(=C2)C#N)C#N)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.